(R)-3-(Pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
®-3-(Pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyrimidine ring attached to a pyrrolidine ring via a sulfur atom The tert-butyl ester group is attached to the carboxylic acid moiety of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with a suitable leaving group on the pyrrolidine ring.
Attachment of the Sulfur Atom: The sulfur atom is introduced through a thiolation reaction, where a thiol group is added to the pyrimidine ring.
Esterification: The carboxylic acid group on the pyrrolidine ring is esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-3-(Pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under suitable conditions to form dihydropyrimidine derivatives.
Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acidic or basic hydrolysis conditions can be used to remove the tert-butyl ester group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
®-3-(Pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involving sulfur-containing heterocycles.
Organic Synthesis:
Biological Studies: It can be used to study the interactions of sulfur-containing compounds with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ®-3-(Pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfur atom and the pyrimidine ring can play crucial roles in these interactions, potentially forming hydrogen bonds or coordinating with metal ions in the active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
®-3-(Pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Similar structure but with a pyridine ring instead of a pyrimidine ring.
®-3-(Thiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Similar structure but with a thiazole ring instead of a pyrimidine ring.
®-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Similar structure but with a benzothiazole ring instead of a pyrimidine ring.
Uniqueness
®-3-(Pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the pyrimidine ring, which can impart distinct electronic and steric properties compared to other heterocycles. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C13H19N3O2S |
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Molecular Weight |
281.38 g/mol |
IUPAC Name |
tert-butyl (3R)-3-pyrimidin-2-ylsulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O2S/c1-13(2,3)18-12(17)16-8-5-10(9-16)19-11-14-6-4-7-15-11/h4,6-7,10H,5,8-9H2,1-3H3/t10-/m1/s1 |
InChI Key |
GCATXMWEUWYZSL-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=NC=CC=N2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=CC=N2 |
Origin of Product |
United States |
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